N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a phenylcarbonyl group, and a dihydroxypropyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable thiophene derivative with an appropriate reagent to form the benzothiophene ring.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be introduced via acylation reactions using reagents such as benzoyl chloride.
Attachment of the Dihydroxypropyl Side Chain: The dihydroxypropyl side chain can be attached through nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The dihydroxypropyl side chain can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The phenylcarbonyl group can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxypropyl side chain and phenylcarbonyl group are likely critical for these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives, such as:
- N-(2-hydroxyethyl)-2-[(phenylcarbonyl)amino]-benzothiophene-3-carboxamide
- N-(2,3-dihydroxypropyl)-2-[(methylcarbonyl)amino]-benzothiophene-3-carboxamide
These compounds share a similar core structure but differ in their side chains or substituents, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzamido-N-(2,3-dihydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-11-13(23)10-20-18(25)16-14-8-4-5-9-15(14)26-19(16)21-17(24)12-6-2-1-3-7-12/h1-3,6-7,13,22-23H,4-5,8-11H2,(H,20,25)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHCXAUJFMLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.